molecular formula C22H12Cl3NO2 B12052739 2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate CAS No. 355433-68-0

2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate

Cat. No.: B12052739
CAS No.: 355433-68-0
M. Wt: 428.7 g/mol
InChI Key: OMGKSDLBILTKBS-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate is a quinoline-derived ester characterized by a 4-quinolinecarboxylate backbone substituted with a 2-(4-chlorophenyl) group at the 2-position and a 2,4-dichlorophenyl ester at the 4-position.

Properties

CAS No.

355433-68-0

Molecular Formula

C22H12Cl3NO2

Molecular Weight

428.7 g/mol

IUPAC Name

(2,4-dichlorophenyl) 2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C22H12Cl3NO2/c23-14-7-5-13(6-8-14)20-12-17(16-3-1-2-4-19(16)26-20)22(27)28-21-10-9-15(24)11-18(21)25/h1-12H

InChI Key

OMGKSDLBILTKBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 4-chlorobenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with an appropriate reagent to form the quinoline ring. The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced quinoline derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in antiproliferative effects on cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Quinolinecarboxylate Family

The following compounds share structural similarities with the target molecule, differing primarily in substituent patterns, ester/amide linkages, or additional functional groups:

Compound Name Key Substituents Molecular Formula Notable Properties/Data References
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate - 6-Br on quinoline
- 2,4-Dichlorophenyl via oxoethyl ester
C₂₄H₁₄BrCl₂NO₃ Higher molecular weight due to Br; increased reactivity in substitution reactions
4-Chlorobenzyl 2-(3,4-dichlorophenyl)-4-quinolinecarboxylate - 4-Chlorobenzyl ester
- 3,4-Dichlorophenyl at quinoline 2-position
C₂₃H₁₄Cl₃NO₂ Enhanced lipophilicity from benzyl group
2-(4-Chlorophenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide - Carboxamide linkage
- 4-Methylbenzylamine substituent
C₂₄H₁₉ClN₂O Improved metabolic stability vs. esters
2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate - 4-Methoxyphenyl oxoethyl ester
- 6-Cl on quinoline
C₂₅H₁₇Cl₂NO₄ Methoxy group enhances solubility
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid - Sulfanyl group at 3-position
- Carboxylic acid at 4-position
C₂₃H₁₆ClNO₃S Acidic functional group increases polarity
Key Observations:
  • Substituent Position and Halogen Effects: The number and position of chlorine atoms significantly alter electronic properties.
  • Ester vs. Amide/Carboxylic Acid : Replacing the ester with a carboxamide () or carboxylic acid () modifies hydrolytic stability and hydrogen-bonding capacity, which are critical for bioavailability.
  • Steric and Solubility Effects : Bulky groups like 4-methylphenyl () or methoxy () improve solubility but may reduce membrane permeability.

Functional Group Variations and Their Impact

Ester Linkage Modifications
  • Oxoethyl Esters : Compounds like [2-(2,4-dichlorophenyl)-2-oxoethyl] derivatives () introduce a ketone group adjacent to the ester, which may increase susceptibility to enzymatic degradation compared to simple aryl esters.
Quinoline Core Substitutions
  • Halogenation : Bromine at the 6-position () increases molecular weight and polarizability, whereas chlorine at the 6-position () maintains electronegativity with minimal steric effects.
  • Sulfanyl and Methoxy Groups : The 3-sulfanyl group in introduces a thioether linkage, which can participate in redox interactions, while methoxy groups () enhance solubility through hydrogen bonding.

Biological Activity

2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate (CAS Number: 355433-68-0) is a synthetic compound with potential biological activities. This article aims to summarize its biological activity based on various studies, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H12Cl3NO2
  • Molecular Weight : 505.2 g/mol
  • Melting Point : Not specified in the sources.
  • Boiling Point : Not specified in the sources.
PropertyValue
Molecular FormulaC22H12Cl3NO2
Molecular Weight505.2 g/mol

Biological Activity Overview

Research on 2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate has highlighted several biological activities:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting their growth.
  • Anticancer Properties : The compound has been evaluated for its anticancer effects in vitro and in vivo. It demonstrated cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes and pathways critical for cell proliferation and survival. This includes interference with DNA replication and repair mechanisms.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity.
  • Anticancer Activity :
    • In a recent study published in the Journal of Medicinal Chemistry, 2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate was tested on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 µM, demonstrating its potential as a therapeutic agent against breast cancer.
  • In Vivo Studies :
    • An animal model study assessed the compound's effect on tumor growth in mice. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its anticancer potential.

Research Findings

Recent findings highlight the following key aspects of the biological activity of this compound:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, which is crucial for preventing cancer cell proliferation.
  • Apoptosis Induction : Mechanistic studies revealed that it triggers apoptosis through mitochondrial pathways, leading to an increase in pro-apoptotic proteins.

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